molecular formula C22H42O4 B12309701 2-Decanoyloxyethyl decanoate CAS No. 627-85-0

2-Decanoyloxyethyl decanoate

Cat. No.: B12309701
CAS No.: 627-85-0
M. Wt: 370.6 g/mol
InChI Key: HFSVAOMVBYXXBW-UHFFFAOYSA-N
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Description

Decanoic acid,1,1’-(1,2-ethanediyl) ester, also known as ethane-1,2-diyl bis(decanoate), is a chemical compound with the molecular formula C22H42O4. It is an ester formed from decanoic acid and ethylene glycol. This compound is used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decanoic acid,1,1’-(1,2-ethanediyl) ester can be synthesized through the esterification reaction between decanoic acid and ethylene glycol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:

2 C10H20O2+C2H4(OH)2C22H42O4+2H2O\text{2 C}_{10}\text{H}_{20}\text{O}_2 + \text{C}_2\text{H}_4(\text{OH})_2 \rightarrow \text{C}_{22}\text{H}_{42}\text{O}_4 + 2 \text{H}_2\text{O} 2 C10​H20​O2​+C2​H4​(OH)2​→C22​H42​O4​+2H2​O

Industrial Production Methods

In industrial settings, the production of decanoic acid,1,1’-(1,2-ethanediyl) ester involves large-scale esterification processes. The reaction is carried out in a continuous reactor with efficient removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

Decanoic acid,1,1’-(1,2-ethanediyl) ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to decanoic acid and ethylene glycol.

    Transesterification: The ester can react with other alcohols to form different esters and ethylene glycol.

    Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

Decanoic acid,1,1’-(1,2-ethanediyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential antimicrobial properties and its effects on biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Used in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of decanoic acid,1,1’-(1,2-ethanediyl) ester involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases to release decanoic acid and ethylene glycol, which can further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoic acid, 1,2-ethanediyl ester: Similar ester formed from hexadecanoic acid and ethylene glycol.

    Decanoic acid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester: Another ester with a phosphonooxy group.

Uniqueness

Decanoic acid,1,1’-(1,2-ethanediyl) ester is unique due to its specific chain length and the presence of ethylene glycol as the diol component. This gives it distinct physical and chemical properties, making it suitable for specific industrial and research applications .

Properties

CAS No.

627-85-0

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

2-decanoyloxyethyl decanoate

InChI

InChI=1S/C22H42O4/c1-3-5-7-9-11-13-15-17-21(23)25-19-20-26-22(24)18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

HFSVAOMVBYXXBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCC

Related CAS

75752-02-2

Origin of Product

United States

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